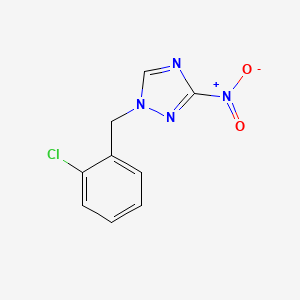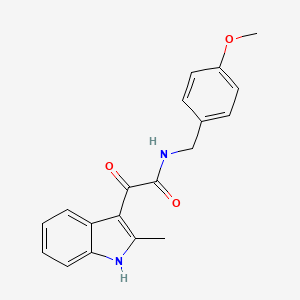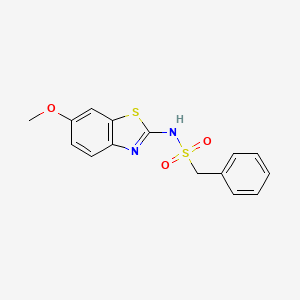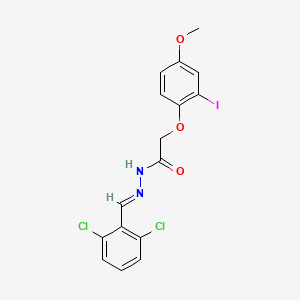![molecular formula C20H26N2O2 B5605506 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane](/img/structure/B5605506.png)
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane" pertains to a class of organic molecules featuring an isoxazole ring, which is a five-membered ring composed of three carbon atoms and one nitrogen atom. This class of compounds is known for its significance in pharmaceutical chemistry and materials science due to its diverse biological activities and chemical properties.
Synthesis Analysis
Isoxazole derivatives, including structures related to "this compound," can be synthesized through several methods. One approach involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes. Another method is the cyclization of hydroxylamine derivatives with β-diketones or β-keto esters. These methods allow for the introduction of various substituents on the isoxazole ring, facilitating the synthesis of a wide range of derivatives (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be determined using X-ray diffraction (XRD) and optimized through density functional theory (DFT) calculations. The structural analysis reveals the preferred tautomeric forms and provides insights into the molecular geometry, electronic structure, and intermolecular interactions. These studies help understand the compound's stability and reactivity (Prasad et al., 2018).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cycloadditions. The functional groups attached to the isoxazole ring, such as the carbonyl group, influence the compound's reactivity and allow for further chemical modifications. These reactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules (Sakamoto et al., 1991).
属性
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15(2)13-18-14-19(24-21-18)20(23)22-11-6-9-17(10-12-22)16-7-4-3-5-8-16/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATCGAUEEQWWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-({[(1-phenyl-1H-tetrazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5605454.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5605456.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)

![1-(4-cyclopropyl-5-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5605477.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5605481.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5605484.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5605498.png)

![N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B5605509.png)
![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)
